molecular formula C10H16N4O B1480334 (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2092255-93-9

(R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B1480334
CAS RN: 2092255-93-9
M. Wt: 208.26 g/mol
InChI Key: PEQBZHACGHPMJO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, also known as Ro-3-16, is a novel small molecule that has recently been identified as a promising therapeutic agent for various diseases. Ro-3-16 is a synthetic analog of an endogenous compound and exhibits a variety of biological activities, including anti-inflammatory and anti-cancer activities. It has been studied extensively in laboratory settings and is being investigated for its potential clinical applications.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research into similar compounds has explored the electronic structures and hydrogen-bonding capabilities. For instance, studies on derivatives of pyrimidin-4-yl)pyrrolidin-3-ol show significant polarization of electronic structures, with molecules linked by hydrogen bonds to form distinct molecular arrangements. These findings contribute to understanding the molecular interactions and structural properties of related compounds (Orozco et al., 2009).

Biological Activity

Derivatives of pyrimidin-4-yl)pyrrolidin-3-ol have been synthesized and tested for biological activity. Notably, some derivatives exhibit plant growth-stimulating effects, suggesting potential agricultural applications. This demonstrates the compound's relevance in developing new agrochemicals (Pivazyan et al., 2019).

Synthesis and Pharmaceutical Applications

Efficient synthesis methods have been developed for related compounds, serving as intermediates in the production of pharmaceuticals, such as antibiotics targeting respiratory tract infections. These synthesis strategies enhance the compound's accessibility for further pharmaceutical development (Lall et al., 2012).

Tautomerism and Isomerism

Studies on related compounds have investigated their tautomeric forms and isomerism, contributing to a deeper understanding of their chemical behavior. This knowledge is crucial for designing drugs with specific targeting mechanisms, as tautomerism can influence a compound's biological activity (Spiessens & Anteunis, 2010).

Radiolabeling for Medical Imaging

Radiolabeled derivatives have been developed for potential use in medical imaging, offering tools for diagnosing diseases by targeting specific biological markers. This application underscores the compound's utility in creating diagnostic agents (Ackland et al., 1993).

properties

IUPAC Name

(3R)-1-[2-methyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-12-9(11-2)5-10(13-7)14-4-3-8(15)6-14/h5,8,15H,3-4,6H2,1-2H3,(H,11,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQBZHACGHPMJO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CC[C@H](C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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